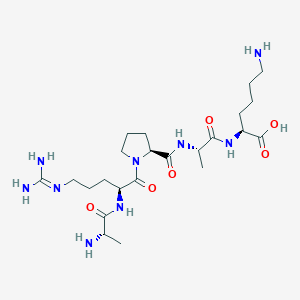
2-(4-iodophenyl)-1-phenyl-1H-benzimidazole
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-(4-iodophenyl)-1-phenyl-1H-benzimidazole” can be inferred from its name. It likely contains a benzimidazole core, which is a fused aromatic ring structure consisting of benzene and imidazole rings. Additionally, it has phenyl and 4-iodophenyl substituents at the 1 and 2 positions of the benzimidazole core, respectively .
Wissenschaftliche Forschungsanwendungen
Microbial Respiration Indicator
Background: In aquatic ecosystems, prokaryote respiration rates play a crucial role in organic matter oxidation. However, measuring bacterial respiration accurately remains challenging. To address this, researchers have proposed proxies based on the reduction of tetrazolium salts.
Application:- Researchers have successfully related the amount of reduced INT (F; µmol/L formazan) to respiration rates prior to INT addition (R; O2 µmol/L/hr) in natural marine microbial communities and bacterial cultures .
Chemical Synthesis
Background:2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene: is synthesized from 2,4,6-triphenyl-1,3,5-trimethylbenzene using [bis(trifluoroacetoxy)iodo]benzene as the iodinating agent.
Application:Wirkmechanismus
Mode of Action
It is known that similar compounds, such as tetrazolium salts, are reduced to formazan dyes in the presence of metabolically active cells . This reduction process is often used as a proxy for cellular respiration rates , suggesting that 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole may interact with cellular metabolic processes.
Biochemical Pathways
The compound’s similarity to tetrazolium salts suggests it may interact with pathways involved in cellular respiration .
Pharmacokinetics
A related compound, sodium 4-(4-iodophenyl)butanoate, has been used to modulate the pharmacokinetics of a radiolabeled peptide . This suggests that iodophenyl compounds may have unique pharmacokinetic properties that can be manipulated for therapeutic purposes.
Result of Action
Similar compounds, such as tetrazolium salts, are known to be toxic to prokaryotes . This suggests that 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole may have cytotoxic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole. For example, the reduction of similar compounds, such as tetrazolium salts, is influenced by the presence of metabolically active cells . Additionally, the pharmacokinetics of related compounds can be modulated by the administration of albumin-binding inhibitors .
Eigenschaften
IUPAC Name |
2-(4-iodophenyl)-1-phenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13IN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRBPNMWQFEAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801268992 | |
| Record name | 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-iodophenyl)-1-phenyl-1H-benzimidazole | |
CAS RN |
760212-42-8 | |
| Record name | 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760212-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)




![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B3029638.png)





